6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone

Lipophilicity Drug-likeness Quinolinone SAR

6-Chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone (CAS 677749-53-0, molecular formula C₁₅H₆Cl₂F₄N₂O, molecular weight 377.12 g/mol) is a synthetic 4-quinolinone derivative belonging to a class of heterocyclic compounds explored for choline kinase α and related enzymatic inhibition. The molecule bears a 3-chloro-5-(trifluoromethyl)pyridin-2-yl substituent at the 3-position, a chlorine atom at the 6-position, and a fluorine atom at the 8-position of the quinolinone core.

Molecular Formula C15H6Cl2F4N2O
Molecular Weight 377.12
CAS No. 677749-53-0
Cat. No. B2586075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone
CAS677749-53-0
Molecular FormulaC15H6Cl2F4N2O
Molecular Weight377.12
Structural Identifiers
SMILESC1=C(C=C(C2=C1C(=O)C(=CN2)C3=C(C=C(C=N3)C(F)(F)F)Cl)F)Cl
InChIInChI=1S/C15H6Cl2F4N2O/c16-7-2-8-13(11(18)3-7)23-5-9(14(8)24)12-10(17)1-6(4-22-12)15(19,20)21/h1-5H,(H,23,24)
InChIKeyMEFLJYKPNVAGOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone (CAS 677749-53-0) – Procurement-Grade Physicochemical and Structural Baseline


6-Chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone (CAS 677749-53-0, molecular formula C₁₅H₆Cl₂F₄N₂O, molecular weight 377.12 g/mol) is a synthetic 4-quinolinone derivative belonging to a class of heterocyclic compounds explored for choline kinase α and related enzymatic inhibition . The molecule bears a 3-chloro-5-(trifluoromethyl)pyridin-2-yl substituent at the 3-position, a chlorine atom at the 6-position, and a fluorine atom at the 8-position of the quinolinone core . This specific halogenation pattern distinguishes it from close structural analogs and provides the molecular basis for differential biological performance evaluated in this guide.

4-Quinolinone scaffold for choline kinase α inhibition studies
6-Chloro-8-fluoro substitution pattern for lipophilicity and target engagement assessment
Research fit for cell-based kinase inhibition and SAR expansion

Why Closely Related 4-Quinolinone Analogs Cannot Substitute for 6-Chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone (CAS 677749-53-0) in Target-Based Screening


Within the 3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-4-quinolinone scaffold, minor alterations to the quinolinone ring's substituents produce substantial shifts in lipophilicity, hydrogen-bonding capacity, and steric accessibility—three physicochemical properties that directly govern target engagement and selectivity [1]. The compound at CAS 677749-53-0 uniquely pairs a 6-chloro substituent with an 8-fluoro substituent, yielding a LogP of 5.05 and a topological polar surface area (TPSA) of 45.75 Ų . In contrast, the 5,8-difluoro analog (CAS 478033-69-1) exhibits a lower molecular weight (360.67 g/mol) and altered fluorine topology, the 6,7,8-trifluoro analog (CAS 866135-60-6) introduces additional fluorine-mediated hydrogen-bond acceptors, and the 8-acetyl analog (CAS 551930-82-6) adds a carbonyl oxygen and reduces halogen content . These differences preclude interchangeable use in structure-activity relationship (SAR) studies, biochemical assays, or lead optimization campaigns, as each substitution pattern governs distinct binding orientations, metabolic stability, and off-target liability profiles. The quantitative evidence below establishes precisely where CAS 677749-53-0 diverges from its nearest neighbors.

6-Chloro vs 6-fluoro substitution: Cl→F replacement may reduce halogen-bonding capacity, altering target engagement profile.
8-Fluoro and 6-chloro combination vs 5,8-difluoro: Altered lipophilicity (LogP) and TPSA may shift membrane permeability.
8-Acetyl analog introduces additional H-bond acceptors and higher TPSA, reducing predicted CNS penetration and oral absorption fit.

Quantitative Physicochemical Differentiation of 6-Chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone (CAS 677749-53-0) versus Key Structural Analogs


Lipophilicity (LogP) Comparison Between 6-Chloro-8-fluoro and 5,8-Difluoro 4-Quinolinone Analogs

The 6-chloro-8-fluoro substitution pattern of CAS 677749-53-0 yields a computed LogP (octanol-water partition coefficient) of 5.0548, significantly higher than the LogP projected for the 5,8-difluoro analog (CAS 478033-69-1), which, owing to the replacement of a chlorine atom at the 6-position with a smaller, less lipophilic fluorine atom, is estimated to exhibit a LogP reduction of approximately 0.5–0.8 units (class-level inference based on established halogen π-contributions) [1]. The elevated LogP correlates with enhanced membrane permeability potential, which is critical for intracellular target engagement in cell-based assays [1].

Lipophilicity (LogP)
Class-level inference
Target LogP 5.05 (computed) vs estimated ΔLogP −0.5 to −0.8 for 5,8-difluoro analog
Higher LogP may support membrane permeability in cell-based assays
Computational prediction; verify experimentally
Lipophilicity Drug-likeness Quinolinone SAR

Molecular Weight and Halogen Content Differentiation in CNS Multiparameter Optimization (MPO) Scoring

At 377.12 g/mol, CAS 677749-53-0 occupies a strategic molecular-weight window compared to four nearest analogs: it is approximately 16.5 g/mol heavier than the 5,8-difluoro analog (360.67 g/mol) but approximately 1.5 g/mol lighter than the 6,7,8-trifluoro analog (378.66 g/mol) and approximately 10.4 g/mol heavier than the 8-acetyl analog (366.72 g/mol) . This intermediate molecular weight, combined with its specific 2 H-acceptors and 1 H-donor profile , positions the compound favorably within CNS MPO desirability metrics, which penalize excessive molecular weight and excessive hydrogen-bond donors [1].

MW & CNS MPO
Cross-study comparable
MW 377.12 g/mol, H-acceptors 2, H-donors 1, Rotatable bonds 1
Fits lead-like and CNS MPO desirability criteria
Compare with higher MW or more flexible analogs
Molecular Weight CNS MPO Halogen content Quinolinone scaffold

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Profile Differentiation from the 8-Acetyl Analog

CAS 677749-53-0 exhibits a TPSA of 45.75 Ų with only 2 hydrogen-bond acceptor sites and 1 hydrogen-bond donor site . In contrast, the 8-acetyl analog (CAS 551930-82-6) possesses 7 hydrogen-bond acceptor sites, a substantially higher TPSA, and 2 rotatable bonds . The lower TPSA and reduced hydrogen-bonding capacity of the target compound predict improved oral absorption and enhanced blood-brain barrier penetration based on the Veber and CNS MPO rules [1].

TPSA & H-Bond Profile
Class-level inference
TPSA 45.75 Ų, H-acceptors 2 vs 7 in 8-acetyl analog
Lower TPSA predicts improved oral absorption and BBB penetration
Inferred from Veber/CNS MPO rules; validate experimentally
TPSA Hydrogen-bonding Quinolinone analogs Oral bioavailability

Halogen Substitution Pattern at the 6-Position: Chlorine versus Fluorine versus Trifluoromethyl in Choline Kinase α Inhibitor Scaffolds

The 6-chloro substituent in CAS 677749-53-0 provides an aryl chloride capable of engaging in halogen-bonding interactions with backbone carbonyls in enzyme active sites, a feature absent in the 6-fluoro analog (6,7,8-trifluoro compound, CAS 866135-60-6) and structurally distinct from the 6-trifluoromethyl analog (CAS 478033-68-0) . In the broader choline kinase α inhibitor class, the 4-quinolinone scaffold with a 7-chloro substituent yielded IC₅₀ values of 0.29 μM at the enzyme level, whereas removal or replacement of the chloro group with smaller halogens reduced activity by >10-fold in closely related quinolinium series [1]. Although direct enzyme inhibition data for CAS 677749-53-0 are not publicly available, the presence of the 6-chloro substituent at the analogous position suggests a critical role in binding affinity that is not replicated by 6-fluoro or 6-CF₃ congeners.

Halogen Substitution at 6-Position
Class-level inference
6-Cl essential for ChoKα1 activity; Cl→F substitution linked to >10-fold activity loss in related series
6-Chloro may support target engagement; 6-F or 6-CF₃ may not replicate binding
SAR inference; direct enzyme data unavailable
Halogen bonding Choline kinase α Quinolinone SAR Binding affinity

Highest-Value Research and Industrial Application Scenarios for 6-Chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone (CAS 677749-53-0)


Choline Kinase α1 (ChoKα1) Inhibitor Lead Optimization and SAR Expansion

Based on the class-level SAR evidence that a chloro substituent at the 6/7-position of the quinolinone/quinolinium scaffold is critical for sub-micromolar ChoKα1 inhibition—with compound 8 (7-chloro quinolinium) achieving an IC₅₀ of 0.29 μM and GI₅₀ values of 0.29–0.92 μM in MDA-MB-231 cells [1]—CAS 677749-53-0 serves as a rational procurement candidate for medicinal chemistry teams seeking to extend SAR around the 6-chloro-8-fluoro substitution pattern. Its unique combination of lipophilicity (LogP 5.05), low TPSA (45.75 Ų), and minimal rotatable bonds (1) makes it particularly suited for designing cell-penetrant ChoKα1 inhibitors with favorable oral bioavailability parameters.

Fragment-Based Drug Discovery (FBDD) and Lead-Like Compound Library Enrichment

With a molecular weight of 377.12 g/mol—below the 400 g/mol threshold commonly used for lead-like compound filters—and only 2 H-acceptors, 1 H-donor, and 1 rotatable bond [1], CAS 677749-53-0 fulfills multiple lead-likeness criteria (Veber and Oprea rules) . Compared to the 8-acetyl analog (CAS 551930-82-6), which has 7 H-acceptors, 2 rotatable bonds, and an additional carbonyl moiety that complicates fragment elaboration , the target compound offers a synthetically tractable scaffold for fragment growing, merging, or linking strategies in kinase-targeted FBDD campaigns.

CNS-Penetrant Quinolinone Probe Development

The compound's low TPSA (45.75 Ų), moderate lipophilicity (LogP 5.05), and minimal hydrogen-bonding profile (2 acceptors, 1 donor) align with CNS MPO desirability parameters [1]. In head-to-head physicochemical comparison, the 8-acetyl analog (predicted TPSA >80 Ų) and the 6,7,8-trifluoro analog (additional fluorine H-bond acceptors) are expected to exhibit reduced BBB penetration potential based on established TPSA < 70 Ų and H-bond donor ≤ 3 rules . Procurement of CAS 677749-53-0 is therefore indicated for neuroscience-focused screening where brain exposure is a prerequisite.

Halogen-Bonding-Directed Chemical Biology Tool Compound Synthesis

The 6-chloro substituent provides a σ-hole donor capable of forming halogen bonds with backbone carbonyl oxygens in kinase hinge regions [1]. This feature is absent in the 6-fluoro analog (CAS 866135-60-6) and sterically and electronically distinct in the 6-CF₃ analog (CAS 478033-68-0) . Researchers investigating halogen-bonding contributions to target engagement can procure CAS 677749-53-0 as a probe to dissect the energetic contribution of the 6-chloro interaction through comparative biophysical studies (e.g., ITC, SPR) against the matched molecular pair lacking this chlorine atom.

Application
Selection Property
Validation Focus
ChoKα1 Inhibitor SAR Expansion
6-Cl,8-F substitution, LogP/TPSA profile
Cell-penetrant ChoKα1 inhibition, oral bioavailability parameter review
Fragment-Based Drug Discovery
MW
Lead-likeness filters, synthetic tractability
CNS-Penetrant Probe Development
Low TPSA, H-donor ≤3, moderate LogP
Predicted BBB penetration, CNS MPO scoring
Halogen-Bonding Tool Compound
6-chloro σ-hole donor
Comparative biophysical binding studies (ITC, SPR) vs matched molecular pair
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